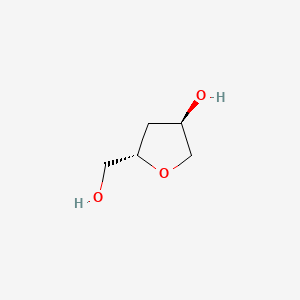

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXOLOBWMBITN-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,5s 5 Hydroxymethyl Tetrahydrofuran 3 Ol

Stereoselective Synthesis Approaches

The precise arrangement of the hydroxyl and hydroxymethyl groups in (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol requires synthetic methods that can control the stereochemistry at multiple chiral centers. The primary approaches to achieve this are detailed below.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. Carbohydrates, such as D-glucose, are common precursors for the synthesis of chiral tetrahydrofuran (B95107) rings due to their inherent stereochemistry. A plausible synthetic route commencing from a carbohydrate would involve a series of protection, deoxygenation, and functional group manipulation steps to transform the pyranose or furanose form of the sugar into the desired tetrahydrofuran structure. For instance, the synthesis of pyrimidine (B1678525) nucleosides fused with a 3',4'-tetrahydrofuran ring has been successfully achieved starting from 1,2;5,6-di-O-isopropylidene-D-glucose. nottingham.ac.uk This strategy underscores the utility of carbohydrates as a foundational chiral pool for constructing complex tetrahydrofuran systems. The synthesis would typically involve the selective protection of hydroxyl groups, followed by the removal of a hydroxyl group to form a deoxy-sugar intermediate, and subsequent cyclization to form the tetrahydrofuran ring with the desired stereochemistry.

Asymmetric Catalytic Methodologies

Asymmetric catalysis employs chiral catalysts to induce enantioselectivity in a reaction, starting from prochiral or racemic substrates. Several catalytic methods are applicable to the synthesis of substituted tetrahydrofurans.

One prominent method is the Sharpless asymmetric dihydroxylation , which can be used to introduce two adjacent hydroxyl groups with a specific stereochemistry onto a double bond. This technique has been instrumental in the synthesis of the C13–C29 subunit of Amphidinolide N, which features a trans-tetrahydrofuran unit. nih.gov For the synthesis of this compound, an appropriately substituted unsaturated precursor could undergo asymmetric dihydroxylation to install the necessary hydroxyl groups with the correct stereochemistry prior to or after the cyclization step.

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is another powerful tool for the diastereoselective formation of substituted tetrahydrofuran rings. nih.gov This method can be used to control the stereochemistry of substituents introduced at the 2- and 5-positions of the tetrahydrofuran ring.

The following table summarizes key asymmetric catalytic reactions applicable to tetrahydrofuran synthesis:

| Catalytic Reaction | Catalyst/Reagent | Application in Tetrahydrofuran Synthesis | Key Features |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL) | Introduction of vicinal diols with controlled stereochemistry | High enantioselectivity for a wide range of alkenes |

| Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) | Pd catalyst, Chiral Ligand | Diastereoselective formation of substituted tetrahydrofuran rings | Control over stereocenters at the 2- and 5-positions |

Enzymatic Synthesis Pathways

Enzymatic methods offer high selectivity under mild reaction conditions and are increasingly used in the synthesis of chiral compounds. For the preparation of this compound, two main enzymatic strategies are particularly relevant: kinetic resolution and desymmetrization.

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used enzymes for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol with high selectivity. researchgate.netscielo.brmdpi.commdpi.com For example, a racemic mixture of (±)-5-(hydroxymethyl)tetrahydrofuran-3-ol could be subjected to lipase-catalyzed acylation, where the enzyme would selectively acylate one enantiomer, leaving the other enantiomer in high enantiomeric purity. The success of this method depends on the enzyme's ability to differentiate between the two enantiomers. Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are known for their high enantioselectivity in such resolutions. researchgate.netmdpi.com

Enzymatic desymmetrization is another powerful strategy where a prochiral meso compound is converted into a chiral product. For instance, the desymmetrization of meso-diacetates using lipases like Porcine Pancreatic Lipase (PPL) has been effectively used to create chiral building blocks for HIV-1 protease inhibitors containing a fused bis-tetrahydrofuran ligand. researchgate.net This approach could be applied to a suitable meso-precursor of this compound, where the enzyme would selectively hydrolyze one of two symmetrically placed ester groups to generate the desired chiral monoacetate.

The table below outlines common enzymes and their applications in the synthesis of chiral tetrahydrofurans:

| Enzyme | Reaction Type | Substrate Type | Product |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic alcohols/esters | Enantiomerically enriched alcohol and ester |

| Porcine Pancreatic Lipase (PPL) | Desymmetrization (Hydrolysis) | Meso-diacetates | Chiral monoacetate |

Multi-Step Organic Synthesis Sequences

The construction of this compound often involves a multi-step sequence where the tetrahydrofuran ring is formed from an acyclic precursor, and functional groups are subsequently introduced or modified.

Cyclization Reactions from Precursors

The formation of the tetrahydrofuran ring is a critical step in the synthesis. Several types of cyclization reactions can be employed, with the choice of method often dictated by the desired stereochemistry.

One common approach is the intramolecular Williamson ether synthesis , which involves the SN2 reaction of a hydroxyl group with a carbon bearing a good leaving group (e.g., a tosylate or halide) in an acyclic precursor. nih.gov The stereochemistry of the resulting tetrahydrofuran is determined by the stereocenters already present in the acyclic precursor.

Another powerful method is the oxidative cyclization of 1,5-dienes . This reaction, often mediated by permanganate (B83412) or osmium tetroxide, can stereoselectively form 2,5-bis(hydroxymethyl)tetrahydrofurans. researchgate.net The stereochemical outcome can be influenced by the use of chiral auxiliaries attached to the diene precursor.

Intramolecular cyclization of epoxyalcohols provides a regioselective and stereoselective route to substituted tetrahydrofurans. The opening of the epoxide ring by an internal hydroxyl nucleophile can be catalyzed by acids or bases, and the stereochemistry of the product is controlled by the stereochemistry of the epoxyalcohol precursor.

Radical-Mediated Cyclization Reactions for Enantiopure Tetrahydrofuranols

Radical-mediated cyclization has emerged as a powerful tool in organic synthesis for the construction of cyclic systems, including the tetrahydrofuran motif. These reactions often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity, making them particularly suitable for the synthesis of complex chiral molecules like this compound. The key to achieving enantiopurity lies in the strategic design of the acyclic precursor, which contains the necessary stereochemical information that directs the cyclization event.

A prominent strategy involves the 5-exo-trig radical cyclization of acyclic precursors. While a direct synthesis of this compound via this method is not extensively detailed in readily available literature, the synthesis of analogous enantiopure tetrahydrofuranols provides a strong proof of concept. For instance, the cyclization of (2-phenylselenoethoxy)aldehydes, derived from commercially available enantiopure epoxides or chlorohydrins, has been successfully employed. In these reactions, a carbon-centered radical is generated, which then attacks an intramolecular carbonyl group, leading to the formation of the tetrahydrofuran ring. The stereochemistry of the final product is dictated by the existing chiral centers in the acyclic precursor.

The diastereoselectivity of such radical cyclizations is a critical factor. The formation of the desired stereoisomer is often rationalized by invoking transition state models, such as the Beckwith-Houk model, which predicts the most stable chair-like transition state. The substituents on the acyclic chain will preferentially occupy equatorial positions to minimize steric interactions, thus directing the formation of a specific diastereomer.

For the synthesis of a compound with the (3R,5S) configuration, a precursor with appropriately positioned chiral centers would be required. The following table outlines a representative, albeit generalized, reaction scheme based on known principles of diastereoselective radical cyclization.

| Parameter | Description | Typical Conditions/Reagents | Expected Outcome |

|---|---|---|---|

| Precursor Type | Acyclic halo- or selenoether with a pendant aldehyde or ketone | Chirally defined halo- or phenylseleno-ethers | Transfer of chirality from precursor to product |

| Radical Initiator | Generates the initial radical species | Tributyltin hydride (Bu3SnH) with AIBN, or tris(trimethylsilyl)silane (B43935) (TTMSS) | Efficient initiation of the cyclization cascade |

| Reaction Conditions | Solvent and temperature | Anhydrous, inert solvent (e.g., toluene, benzene) at reflux | Promotion of radical propagation and cyclization |

| Stereochemical Control | Factors influencing the 3D arrangement of the product | Pre-existing stereocenters in the acyclic precursor | High diastereoselectivity leading to the desired (3R,5S) isomer |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, a sustainable approach can be envisioned starting from renewable resources and employing environmentally benign catalysts and reaction conditions.

A promising green synthetic route originates from 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derivable from the dehydration of C6 sugars found in biomass. The transformation of HMF to the target tetrahydrofuranol involves a series of steps that can be designed to adhere to green chemistry principles.

One plausible chemoenzymatic route involves the following key transformations:

Biocatalytic Reduction of HMF: The aldehyde group of HMF can be selectively reduced to an alcohol using whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases). This step yields 2,5-bis(hydroxymethyl)furan (BHMF), a symmetrical diol. This biocatalytic approach often occurs in aqueous media under mild conditions, avoiding the use of hazardous reducing agents.

Asymmetric Dihydroxylation: The furan (B31954) ring of a suitable BHMF derivative can undergo asymmetric dihydroxylation to introduce the two hydroxyl groups with the desired stereochemistry. While the direct dihydroxylation of the furan ring is challenging, a possible strategy involves the initial reduction of the furan to a 2,5-dihydrofuran (B41785) derivative, followed by a Sharpless asymmetric dihydroxylation or a biocatalytic dihydroxylation. The use of enzymes for this step would be highly desirable from a green chemistry perspective.

Hydrogenation of the Double Bond: The remaining double bond in the dihydrofuran ring can be hydrogenated to afford the saturated tetrahydrofuran ring. This can be achieved using heterogeneous catalysts (e.g., Pd/C) under mild conditions, often with high efficiency and catalyst recyclability.

The "greenness" of such a synthetic route can be evaluated using various metrics, as detailed in the table below.

| Green Chemistry Principle | Metric | Application in the Proposed Synthesis |

|---|---|---|

| Prevention | E-Factor (Environmental Factor) | Minimizing waste by using catalytic and biocatalytic methods, leading to a lower E-Factor. |

| Atom Economy | Atom Economy (%) | Addition reactions like hydrogenation and dihydroxylation have high atom economies. |

| Less Hazardous Chemical Syntheses | - | Avoiding toxic reagents and solvents by employing biocatalysis in aqueous media. |

| Use of Renewable Feedstocks | % Renewable Carbon | Starting from biomass-derived HMF ensures a high percentage of renewable carbon in the final product. |

| Use of Catalysis | Catalyst Turnover Number (TON) | Employing highly efficient and recyclable biocatalysts and heterogeneous catalysts leads to high TONs. |

This proposed sustainable route, by leveraging renewable starting materials and biocatalysis, offers a promising alternative to traditional synthetic methods, aligning with the core tenets of green chemistry to create a more environmentally friendly chemical industry.

Reactivity and Chemical Transformations of 3r,5s 5 Hydroxymethyl Tetrahydrofuran 3 Ol

Selective Derivatization of Hydroxyl Groups

The presence of two distinct hydroxyl groups, a primary at the C5-position's hydroxymethyl moiety and a secondary at the C3-position, is a key feature of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. This structural characteristic allows for selective chemical modifications, which are crucial in multi-step syntheses.

Etherification and Esterification Reactions

The primary hydroxyl group is generally more reactive towards etherification and esterification reactions due to less steric hindrance compared to the secondary hydroxyl group. This difference in reactivity enables selective protection of the primary alcohol. For instance, reaction with a bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl) or a trityl group would likely favor the formation of the corresponding ether at the primary position.

Subsequent esterification of the remaining secondary hydroxyl group can be achieved using standard acylating agents such as acid chlorides or anhydrides in the presence of a base. Conversely, to achieve esterification at the primary position, one could employ enzymatic catalysis or specific reaction conditions that favor the less hindered alcohol.

| Reaction Type | Reagent Example | Expected Selectivity | Product Type |

| Etherification | tert-Butyldiphenylsilyl chloride (TBDPSCl) | High for primary -OH | Silyl ether |

| Esterification | Acetic anhydride, Pyridine (B92270) | Moderate for primary -OH | Acetate ester |

| Enzymatic Esterification | Lipase (B570770), Vinyl acetate | High for primary -OH | Acetate ester |

Oxidation Reactions of Hydroxymethyl Moieties to Carbonyl and Carboxyl Derivatives

The selective oxidation of the primary hydroxyl group in the presence of a secondary alcohol is a well-established transformation in organic synthesis. researchgate.net Various reagents and conditions can be employed to yield either the corresponding aldehyde or carboxylic acid.

Mild oxidation conditions, such as those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite, are known to selectively oxidize primary alcohols to aldehydes. researchgate.net Other methods, including the use of Dess-Martin periodinane or a Swern oxidation, would also be expected to yield the aldehyde derivative, (3R,5S)-3-hydroxytetrahydrofuran-5-carbaldehyde.

Stronger oxidizing agents or modified reaction conditions can lead to the formation of the carboxylic acid. For example, a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (B76162) would yield (3R,5S)-3-hydroxytetrahydrofuran-5-carboxylic acid. Alternatively, direct oxidation using powerful oxidants like potassium permanganate (B83412) or Jones reagent could achieve this transformation in a single step, although the selectivity might be compromised.

| Product | Reagent System | Key Considerations |

| Aldehyde | TEMPO/NaOCl | Mild conditions, high selectivity for primary alcohol. researchgate.net |

| Aldehyde | Dess-Martin Periodinane | Stoichiometric reagent, good for small-scale synthesis. |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Strong oxidant, potential for over-oxidation. |

| Carboxylic Acid | NaOCl₂ after initial oxidation | Two-step process, generally high yielding. |

Nucleophilic Substitution Reactions

The hydroxyl groups of this compound are poor leaving groups. Therefore, their activation is a prerequisite for nucleophilic substitution reactions.

Activation of Hydroxyl Groups (e.g., Mesylate Formation)

Activation of the hydroxyl groups can be readily achieved by converting them into better leaving groups, such as mesylates or tosylates. Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine would yield the corresponding sulfonate esters. Given the higher reactivity of the primary hydroxyl group, selective mesylation or tosylation at this position is feasible by controlling the stoichiometry of the reagents and the reaction conditions. The resulting (3R,5S)-5-((methylsulfonyloxy)methyl)tetrahydrofuran-3-ol would then be susceptible to displacement by a wide range of nucleophiles.

Formation of Glycosidic Bonds and Related Linkages

The tetrahydrofuran (B95107) scaffold of this compound is a core component of many nucleoside analogues used as antiviral agents. nih.govmdpi.comresearchgate.net In the synthesis of such compounds, the formation of a glycosidic bond is a critical step. Following activation of a hydroxyl group, typically the one that will be at the anomeric position in the final product, a nucleobase can be introduced via a nucleophilic substitution reaction. For instance, if the C3-hydroxyl group were activated, reaction with a deprotonated purine (B94841) or pyrimidine (B1678525) base could lead to the formation of a C-N bond, a key linkage in nucleosides. The stereochemistry of this reaction is often influenced by the nature of the leaving group and the participation of neighboring groups.

Ring-Opening and Ring-Closure Chemistry of the Tetrahydrofuran Core

The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, under strongly acidic conditions, protonation of the ring oxygen can facilitate ring-opening reactions. nih.gov The presence of the hydroxyl groups can influence the regioselectivity of such reactions. For instance, acid-catalyzed intramolecular dehydration could potentially lead to the formation of a bicyclic ether.

Conversely, derivatives of this compound can be involved in ring-closure reactions to form the tetrahydrofuran ring. For example, an acyclic precursor with appropriately positioned hydroxyl and leaving groups can undergo intramolecular Williamson ether synthesis to construct the tetrahydrofuran core. The stereochemistry of the starting material would directly influence the stereochemistry of the resulting cyclic product.

In the context of polymer chemistry, tetrahydrofuran itself can undergo cationic ring-opening polymerization. nih.gov While the diol substitution in this compound would complicate this process, it is conceivable that under specific catalytic conditions, it could participate in polymerization or oligomerization reactions.

Stereochemical Implications in Chemical Transformations

The fixed trans configuration of the hydroxyl group at C3 and the hydroxymethyl group at C5 in this compound is a critical determinant of its reactivity. This defined stereochemistry allows for a high degree of stereocontrol in various chemical transformations, making it a valuable precursor for the synthesis of complex, stereochemically-defined target molecules. The stereochemical implications are most pronounced in reactions involving the two hydroxyl groups, which exhibit different steric and electronic environments.

The primary hydroxyl group of the hydroxymethyl substituent at C5 is generally more sterically accessible and more nucleophilic than the secondary hydroxyl group at C3. This inherent difference allows for regioselective functionalization, which is often the first step in a synthetic sequence. The stereochemistry of the ring influences the approach of reagents, leading to diastereoselective modifications.

For instance, in acylation or silylation reactions, the primary hydroxyl group can be selectively protected under carefully controlled conditions. The choice of protecting group can have a significant impact on the stereochemical outcome of subsequent reactions. Bulky protecting groups on the C5 hydroxymethyl group can further hinder one face of the tetrahydrofuran ring, thereby directing the approach of incoming reagents to the opposite face in subsequent transformations at C3 or adjacent positions.

The stereochemistry at C3 and C5 also governs the formation of cyclic derivatives. For example, reaction with a ketone or an aldehyde can lead to the formation of a bicyclic acetal (B89532). The stereochemistry of the newly formed stereocenters in the acetal will be dictated by the thermodynamically most stable arrangement, which is a direct consequence of the existing stereochemistry of the tetrahydrofuran ring.

Furthermore, in reactions where the hydroxyl groups are converted into leaving groups, the stereochemistry of the substitution product is highly dependent on the reaction mechanism. An SN2 reaction will proceed with inversion of configuration, while an SN1-type reaction may lead to a mixture of stereoisomers. The neighboring hydroxymethyl group (or its protected form) at C5 can also participate in anchimeric assistance, influencing the rate and stereochemical outcome of substitution reactions at C3.

The following interactive data table summarizes the expected stereochemical outcomes of common transformations of this compound based on established principles of stereoselective synthesis. It is important to note that while these outcomes are predicted based on general principles, the specific experimental conditions can significantly influence the results.

| Reaction Type | Reagents and Conditions | Expected Major Product Stereochemistry | Key Stereochemical Considerations |

|---|---|---|---|

| Selective Protection (Silylation) | TBDMSCl, Imidazole, low temperature | (3R,5S)-5-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran-3-ol | Kinetic control favors reaction at the less hindered primary hydroxyl group. |

| Acetal Formation | Acetone, acid catalyst | Formation of a bicyclic acetal with specific stereochemistry at the new acetal carbon, dictated by the minimization of steric strain. | The trans relationship of the substituents on the starting material directs the cyclization to a specific conformation. |

| Oxidation of Secondary Alcohol | PCC or Swern oxidation | (S)-5-(hydroxymethyl)dihydrofuran-3(2H)-one | The stereocenter at C5 remains unchanged during the oxidation of the C3 hydroxyl group. |

| Mitsunobu Reaction | DEAD, PPh3, nucleophile (e.g., benzoic acid) | Inversion of stereochemistry at the reacting hydroxyl group (typically C3 if C5 is protected). | Classic SN2-type reaction leading to predictable inversion of configuration. |

3r,5s 5 Hydroxymethyl Tetrahydrofuran 3 Ol As a Versatile Chiral Synthon

Application in the Construction of Complex Organic Molecules

A thorough search of scientific literature did not yield specific examples of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol being utilized as a key chiral synthon in the total synthesis or formal synthesis of complex natural products or other intricate organic molecules.

Role in the Synthesis of Diverse Heterocyclic Frameworks

There is a lack of published research detailing the use of this compound as a precursor for the construction of a diverse range of heterocyclic frameworks, such as fused, spirocyclic, or bridged systems.

Precursor in Nucleoside Analogue Synthesis and Related Scaffolds

While chiral tetrahydrofuran (B95107) derivatives are fundamental to the structure of many nucleoside analogues, specific studies employing this compound as a starting material for the synthesis of antiviral or anticancer nucleoside analogues were not identified in the available literature.

Integration into Scaffold-Oriented Synthesis

No specific examples were found of this compound being integrated into scaffold-oriented synthesis programs to generate libraries of diverse and complex molecules for drug discovery or chemical biology.

Theoretical and Computational Investigations of 3r,5s 5 Hydroxymethyl Tetrahydrofuran 3 Ol

Conformational Analysis and Energy Minimization Studies

The conformational landscape of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol is primarily dictated by the puckering of the five-membered tetrahydrofuran (B95107) ring and the orientation of its two substituents: a hydroxymethyl group at the C5 position and a hydroxyl group at the C3 position. The tetrahydrofuran ring is not planar and typically adopts one of two low-energy conformations: the envelope (E) or the twist (T). yorku.ca The substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to a number of possible conformers.

Computational studies on analogous substituted tetrahydrofurans, such as tetrahydrofurfuryl alcohol, have shown that the preferred conformation is a delicate balance of steric hindrance and stabilizing intramolecular interactions, particularly hydrogen bonding. yorku.ca For this compound, the key intramolecular interaction is the hydrogen bond between the hydroxyl group at C3 and the hydroxymethyl group at C5, or the oxygen atom in the tetrahydrofuran ring.

Energy minimization studies, typically performed using density functional theory (DFT) methods, can predict the relative stabilities of these conformers. The calculations would likely reveal a set of low-energy conformers where the substituents are arranged to minimize steric clash and maximize stabilizing intramolecular hydrogen bonds. The relative energies of these conformers are often within a few kcal/mol of each other, suggesting that the molecule may exist as a mixture of several conformations in equilibrium at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on computational studies of analogous substituted tetrahydrofurans.

| Conformer | Ring Puckering | Substituent Orientation (C3-OH, C5-CH2OH) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | Twist (T) | pseudo-equatorial, pseudo-equatorial | O3-H···O(ring) | 0.00 |

| 2 | Envelope (E) | pseudo-equatorial, pseudo-equatorial | O3-H···O(C5) | 0.85 |

| 3 | Twist (T) | pseudo-axial, pseudo-equatorial | O(C5)-H···O3 | 1.52 |

| 4 | Envelope (E) | pseudo-equatorial, pseudo-axial | O3-H···O(ring) | 2.10 |

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations provide fundamental insights into the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic properties. Molecular Orbital (MO) theory is a cornerstone of these calculations, describing the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized on the oxygen atoms of the hydroxyl groups and the ether linkage, reflecting the presence of lone pair electrons. The LUMO, on the other hand, is likely to be an antibonding orbital (σ*) associated with the C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. vjol.info.vn

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the bonding in terms of localized orbitals and quantifying the stabilizing effects of electron delocalization, such as hyperconjugation and hydrogen bonding. ias.ac.in In this molecule, NBO analysis would quantify the strength of the intramolecular hydrogen bonds by calculating the second-order perturbation energy (E(2)) between the donor and acceptor orbitals. vjol.info.vn

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This data is representative of values obtained for similar small organic molecules through DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | 2.15 | Antibonding (σ*) |

| LUMO | 1.20 | Antibonding (σ) primarily on C-O bonds* |

| HOMO | -6.75 | Non-bonding (n) on oxygen atoms |

| HOMO-1 | -7.50 | Non-bonding (n) and bonding (σ) |

| HOMO-LUMO Gap | 7.95 | Indicates high chemical stability |

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack, thus forecasting the chemical reactivity and selectivity of this compound. Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose. The MEP surface illustrates the charge distribution within a molecule, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites).

For this molecule, the MEP would show negative potential (red) around the oxygen atoms of the hydroxyl groups and the ether, making them susceptible to attack by electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), marking them as the primary sites for attack by nucleophiles or bases.

Reactivity indices derived from conceptual DFT, such as Fukui functions, can provide a more quantitative prediction of reactivity. mdpi.com The Fukui function identifies which atoms in a molecule are most likely to accept or donate electrons. For this compound, these calculations would likely confirm that the oxygen atoms are the most nucleophilic centers, while the acidic protons of the hydroxyl groups are the most electrophilic. This information is crucial for understanding and predicting the outcomes of reactions such as etherification, esterification, or oxidation.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. nih.gov For this compound, one could computationally investigate a variety of reactions, such as its dehydration to form an unsaturated ether or its oxidation to a lactone.

By mapping the potential energy surface of a reaction, chemists can determine the most favorable reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. youtube.com The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, a computational study of the acid-catalyzed dehydration of this diol would involve modeling the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation intermediate. The subsequent rearrangement and elimination steps could then be explored to identify the lowest energy pathway to the final product. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.

Table 3: Example of Calculated Activation Energies for a Hypothetical Dehydration Reaction This table provides a conceptual example of data that would be generated from a computational reaction mechanism study.

| Reaction Step | Description | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 1 | Protonation of C3-OH | 5.2 |

| 2 | Loss of water to form a secondary carbocation | 25.8 |

| 3 | 1,2-Hydride shift to form a more stable carbocation | 8.1 |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. researchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and dynamic processes.

For this compound, MD simulations could be used to study its solvation in water. These simulations would reveal the intricate network of hydrogen bonds formed between the solute and solvent molecules. The hydroxyl groups of the tetrahydrofuran derivative would act as both hydrogen bond donors and acceptors, leading to a highly structured solvation shell. chemrxiv.org

Furthermore, MD simulations can be used to understand how this molecule interacts with other molecules, such as proteins or other small organic molecules. By simulating the system at a molecular level, researchers can gain a deeper understanding of the forces that govern these interactions, which is crucial for applications in drug design and materials science. The simulations can provide information on binding affinities, the role of specific functional groups in binding, and the dynamic behavior of the complex.

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups, such as the hydroxyl and hydroxymethyl moieties, through their characteristic chemical shifts and coupling constants.

The relative and absolute stereochemistry of the chiral centers in this compound is determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: The coupling constants (J-values) between protons on the tetrahydrofuran (B95107) ring provide critical information about their dihedral angles, which in turn helps to deduce the relative stereochemistry of the substituents.

2D NMR: A suite of 2D NMR experiments is employed for a more detailed structural assignment:

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the assignment of protons within the spin system of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity. This is particularly powerful for determining the relative stereochemistry of substituents on the tetrahydrofuran ring. For instance, NOE correlations can help distinguish between axial and equatorial positions of the hydroxyl and hydroxymethyl groups.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles for substituted tetrahydrofurans.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 3.5 - 3.8 | 70 - 75 |

| 3 | 4.0 - 4.3 | 65 - 70 |

| 4 | 1.8 - 2.2 | 35 - 40 |

| 5 | 3.9 - 4.2 | 80 - 85 |

| 6 (CH₂) | 3.4 - 3.7 | 60 - 65 |

Note: This table is illustrative and actual values may vary depending on the solvent and experimental conditions.

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) and twist (T) forms. NMR spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants and NOESY data, is a primary tool for investigating these conformational preferences. The magnitudes of the coupling constants are related to the dihedral angles between adjacent C-H bonds, as described by the Karplus equation. By comparing experimental coupling constants with theoretical values for different conformations, the predominant puckering of the ring can be inferred. NOESY can further elucidate conformational details by identifying protons that are close in space in the preferred conformation(s).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the compound from other molecules with the same nominal mass but different atomic compositions. The theoretical monoisotopic mass of C₅H₁₀O₃ is 118.06299 Da. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of analytical data. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 119.07027 | 121.7 |

| [M+Na]⁺ | 141.05221 | 128.6 |

| [M-H]⁻ | 117.05572 | 123.1 |

Note: This data is based on theoretical predictions. uni.lu

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used to separate the compound from starting materials, byproducts, and other impurities. Gas Chromatography (GC) may also be applicable, potentially after derivatization to increase volatility. These methods provide quantitative information on the purity of a sample.

Given that this compound is a chiral molecule, assessing its enantiomeric purity is of utmost importance. Chiral chromatography, a specialized form of HPLC, is the definitive method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, their separation. The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most unambiguous determination of its three-dimensional structure. This powerful technique maps the electron density of the crystal, revealing the precise spatial arrangement of each atom in the molecule. Importantly, X-ray crystallography can determine the absolute stereochemistry of the chiral centers, providing a definitive confirmation of the (3R,5S) configuration. The resulting crystal structure also provides a wealth of information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry

Chiroptical spectroscopy encompasses a set of powerful analytical techniques used to investigate the three-dimensional structure of chiral molecules. For a compound with defined stereocenters like this compound, methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for the unambiguous determination of its absolute stereochemistry. thieme-connect.denih.govwikipedia.org These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. youtube.comslideshare.netnih.gov

The absolute configuration of a chiral molecule can be determined by comparing experimentally measured chiroptical data with spectra predicted through computational methods or by applying empirical rules established from structurally related compounds. thieme-connect.demdpi.com In the absence of chromophores that absorb in the near-UV or visible range, as is the case for this compound, the hydroxyl groups themselves can be derivatized with chromophoric reagents to facilitate analysis. However, advancements in vibrational circular dichroism (VCD) allow for the direct stereochemical analysis of such molecules by examining the differential absorption of polarized infrared radiation by their vibrational transitions. mdpi.com

Principles of Circular Dichroism and Optical Rotatory Dispersion

Optical Rotatory Dispersion (ORD) measures the variation in the optical rotation of a substance as a function of the wavelength of light. bhu.ac.inmgcub.ac.in A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation change with wavelength. Circular Dichroism (CD), on the other hand, is the measure of the difference in absorption of left- and right-circularly polarized light by a chiral molecule. youtube.combhu.ac.in

A key phenomenon observed in both ORD and CD spectra is the Cotton effect , which occurs in the wavelength region where the molecule has an absorption band. bhu.ac.in A positive Cotton effect is characterized by a peak (maximum) at a longer wavelength followed by a trough (minimum) at a shorter wavelength in the ORD curve, corresponding to a positive CD band. A negative Cotton effect shows the opposite behavior. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. bhu.ac.in

Application to this compound

For this compound, the ether oxygen and hydroxyl groups are the primary sites contributing to its chiroptical properties, although their electronic transitions occur in the far-UV region, which can be challenging to measure. To overcome this, analysis often involves comparing the experimental spectra with those generated from theoretical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov

The process for determining the absolute stereochemistry would involve:

Computational Modeling: The first step is to perform quantum chemical calculations to predict the CD and ORD spectra for both the (3R,5S) enantiomer and its mirror image, the (3S,5R) enantiomer. These calculations consider the various possible conformations of the molecule to generate a weighted-average theoretical spectrum. mdpi.com

Experimental Measurement: A solution of the synthesized this compound is prepared, and its CD and ORD spectra are recorded using a spectropolarimeter.

Illustrative Research Findings

Interactive Data Table: Illustrative Chiroptical Data

The following table represents the type of data that would be generated in a chiroptical analysis to confirm the absolute stereochemistry of this compound. The values are hypothetical and serve to illustrate the expected outcome of such an experiment.

| Parameter | Predicted for (3R,5S) | Predicted for (3S,5R) | Experimental Result | Conclusion |

| Specific Rotation [α]D | Negative (-) | Positive (+) | Negative (-) | Consistent with (3R,5S) |

| Major CD Cotton Effect (λmax) | Negative | Positive | Negative | Consistent with (3R,5S) |

| ORD Curve Feature | Negative first extremum | Positive first extremum | Negative first extremum | Consistent with (3R,5S) |

This comparison provides a robust and non-destructive method for confirming that the synthesized compound possesses the desired (3R,5S) absolute configuration. The strong correlation between the predicted and experimental data would lend high confidence to the stereochemical assignment. thieme-connect.de

Emerging Research Frontiers and Future Prospects for 3r,5s 5 Hydroxymethyl Tetrahydrofuran 3 Ol

Development of Novel Derivatization Reagents and Methodologies

The presence of a primary and a secondary alcohol in (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol presents both an opportunity and a challenge for synthetic chemists. The development of novel derivatization reagents and methodologies is crucial for selectively functionalizing these hydroxyl groups, thereby unlocking the full synthetic potential of this chiral building block.

Current research efforts are focused on achieving regioselective derivatization to enable the independent modification of the primary and secondary alcohols. This can be accomplished through the use of sterically hindered reagents that preferentially react with the less hindered primary hydroxyl group. Furthermore, enzymatic catalysts are being explored for their high selectivity in acylating or protecting one of the hydroxyl groups. mdpi.com

Another area of investigation is the development of derivatizing agents that enhance the analytical detection of this compound and its derivatives. Reagents that introduce chromophores or fluorophores can significantly improve detection limits in techniques like high-performance liquid chromatography (HPLC). libretexts.orgnih.gov For gas chromatography (GC), derivatization to form more volatile esters or ethers is a common strategy.

Key Research Directions:

Regioselective Protection and Deprotection: Developing orthogonal protecting group strategies to allow for the independent manipulation of the two hydroxyl groups.

Enzymatic Derivatization: Utilizing lipases and other enzymes for the highly selective acylation, deacylation, and other modifications of the hydroxyl groups. mdpi.com

Functionalizing Derivatizing Agents: Creating reagents that not only protect the hydroxyl groups but also introduce new functionalities, such as handles for click chemistry or solid-phase synthesis.

Analytical Derivatization: Designing new reagents for enhanced detection in various analytical techniques, facilitating easier quantification and characterization. libretexts.orgnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. rsc.orgnih.gov The integration of this compound into these modern synthetic workflows is a key area of future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving sensitive reagents or intermediates. springerprofessional.deuc.ptresearchgate.net For the derivatization and further transformation of this compound, flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. mtak.hunih.gov

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new synthetic routes. researchgate.netresearchgate.netnih.gov By systematically varying reaction conditions and reagents, these platforms can rapidly identify optimal protocols for the synthesis of complex molecules derived from this compound. This high-throughput approach is particularly valuable in drug discovery for the rapid generation of compound libraries. nih.govnih.gov

| Platform | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability. springerprofessional.deuc.ptresearchgate.net | Facilitates selective derivatization and multi-step syntheses involving this building block. mtak.hunih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. researchgate.netresearchgate.netnih.gov | Accelerates the discovery of new bioactive molecules derived from this chiral synthon. nih.govnih.gov |

Exploration in Sustainable Chemical Processes and Biocatalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and this compound is well-positioned to contribute to this shift. Its potential derivation from renewable biomass, such as C5 sugars, makes it an attractive starting material for sustainable chemical processes. mdpi.combiobasedeconomy.nl

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis and modification of chiral compounds. researchgate.netrsc.org Enzymes can be employed for the enantioselective synthesis of this compound, as well as for its selective derivatization. For example, lipases can catalyze the regioselective acylation of the primary hydroxyl group, and oxidoreductases can be used for the selective oxidation of either the primary or secondary alcohol. rsc.orgnih.govmdpi.com The desymmetrization of prochiral precursors using enzymes is another promising biocatalytic strategy to access this chiral building block. mdpi.comresearchgate.net

Furthermore, the use of this compound as a building block in the synthesis of biodegradable polymers and other environmentally benign materials is an active area of research. Its di-functional nature allows it to act as a monomer in polymerization reactions, leading to materials with potentially desirable properties and a reduced environmental footprint.

Design of Next-Generation Chiral Building Blocks with Enhanced Functionality

This compound serves as an excellent scaffold for the design of next-generation chiral building blocks with enhanced functionality. By strategically modifying its structure, new synthons with tailored properties for specific applications in drug discovery and materials science can be created. nih.govnih.gov

One approach involves the introduction of additional functional groups onto the tetrahydrofuran (B95107) ring. This can be achieved through various chemical transformations, such as the conversion of the hydroxyl groups to amines, halides, or other functionalities. These new building blocks can then be used in a wider range of coupling reactions, expanding their synthetic utility. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol, and how can stereochemical purity be ensured?

- Methodology : Utilize asymmetric catalysis or chiral pool synthesis to control stereochemistry. For example, highlights cascade [3,3]-sigmatropic rearrangements for tetrahydrofuran derivatives, which could be adapted. Post-synthesis, validate stereochemistry using chiral HPLC or X-ray crystallography (as in , where InChIKey confirms stereodescriptors).

- Key Considerations : Monitor reaction intermediates via H/C NMR to detect epimerization. Use protecting groups (e.g., silyl ethers, acetals) to stabilize the hydroxymethyl group during synthesis .

Q. How should researchers characterize the stability and storage conditions of this compound under laboratory settings?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways. and emphasize storing similar compounds in cool, dry environments (< -20°C) under inert gas (N) to prevent oxidation or hydrolysis.

- Analytical Tools : Track degradation via LC-MS or H NMR. For hygroscopic compounds like this, Karl Fischer titration can monitor moisture uptake .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Combine H/C NMR for functional group analysis (e.g., hydroxymethyl protons at δ 3.5–4.5 ppm) and 2D techniques (COSY, HSQC) for connectivity. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, as demonstrated in for related furanoids.

- Advanced Confirmation : X-ray crystallography (e.g., ) resolves absolute configuration, while IR spectroscopy identifies hydrogen-bonding interactions involving the hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.